molecular formula C17H10Cl3N3OS B11397407 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2,4,5-trichlorophenyl)-2,3-dihydro-1H-pyrrol-3-one

5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2,4,5-trichlorophenyl)-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B11397407
M. Wt: 410.7 g/mol
InChI Key: YAIKRFZFWHHGIA-UHFFFAOYSA-N
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Description

This compound belongs to the class of quinolone-based heterocyclic compounds. Its structure features a benzothiazole ring fused with a pyrroloquinoline moiety. The presence of an amino group and trichlorophenyl substituents adds to its uniqueness.

Preparation Methods

Synthetic Routes:

    Heterocyclization Approach:
    • One common synthetic route involves the heterocyclization of 2-aminobenzothiazole with 2,4,5-trichloroacetophenone. The reaction proceeds under basic conditions, leading to the formation of the target compound.
    • The reaction scheme is as follows:

      2-Aminobenzothiazole+2,4,5-Trichloroacetophenone5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2,4,5-trichlorophenyl)-2,3-dihydro-1H-pyrrol-3-one\text{2-Aminobenzothiazole} + \text{2,4,5-Trichloroacetophenone} \rightarrow \text{this compound} 2-Aminobenzothiazole+2,4,5-Trichloroacetophenone→this compound

Industrial Production:

  • While not widely produced industrially, this compound can be synthesized on a laboratory scale using the methods described above.

Chemical Reactions Analysis

    Reactivity: The compound exhibits reactivity typical of quinolones and benzothiazoles.

    Common Reactions:

    Major Products:

Scientific Research Applications

    Biology and Medicine:

Mechanism of Action

    Targets: The compound likely interacts with enzymes, receptors, or nucleic acids due to its structural features.

    Pathways: Further research is needed to elucidate specific pathways.

Comparison with Similar Compounds

    Uniqueness: The combination of benzothiazole, pyrroloquinoline, and trichlorophenyl groups sets it apart.

    Similar Compounds:

Remember that this compound’s potential applications continue to evolve as scientific understanding grows

Properties

Molecular Formula

C17H10Cl3N3OS

Molecular Weight

410.7 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-5-imino-1-(2,4,5-trichlorophenyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C17H10Cl3N3OS/c18-8-5-10(20)12(6-9(8)19)23-7-13(24)15(16(23)21)17-22-11-3-1-2-4-14(11)25-17/h1-6,21,24H,7H2

InChI Key

YAIKRFZFWHHGIA-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1C2=CC(=C(C=C2Cl)Cl)Cl)C3=NC4=CC=CC=C4S3)O

Origin of Product

United States

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